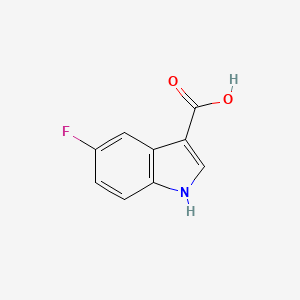

5-fluoro-1H-indole-3-carboxylic acid

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-fluoro-1H-indole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO2/c10-5-1-2-8-6(3-5)7(4-11-8)9(12)13/h1-4,11H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDZBAXLIHRBNOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=CN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10590780 | |

| Record name | 5-Fluoro-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10590780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23077-43-2 | |

| Record name | 5-Fluoro-1H-indole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23077-43-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10590780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Historical Context and Evolution of Indole Derivative Research

The study of indole (B1671886) derivatives has a rich history, originating from their discovery in naturally occurring, biologically potent molecules. openmedicinalchemistryjournal.commdpi.com Historically, indole alkaloids have been central to the development of important drugs. nih.gov For instance, the indole alkaloid reserpine, derived from the Rauwolfia plant, was used as an antihypertensive and antipsychotic agent. nih.gov The structural significance of the indole moiety is further highlighted by its presence in essential biomolecules like the amino acid tryptophan and the neurotransmitter serotonin (B10506), which plays a critical role in regulating mood, appetite, and sleep. nih.govnih.gov

This natural prevalence spurred decades of research, establishing the indole nucleus as a versatile pharmacophore in drug discovery. sci-hub.seresearchgate.net Early research focused on isolating and understanding these natural products, which later transitioned into developing synthetic methodologies to create novel indole-containing compounds. openmedicinalchemistryjournal.commdpi.com Medicinal chemists began to systematically modify the indole core to explore and optimize its interaction with various biological targets. researchgate.net This evolution has led to the design of indole derivatives with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties, making it a focal point of modern drug discovery and development. openmedicinalchemistryjournal.comnih.govunica.it

Significance of Fluorine Substitution in Indole Chemistry for Research Applications

The introduction of fluorine into organic molecules is a key strategy in medicinal chemistry to enhance a compound's pharmacological profile. tandfonline.comnih.gov Fluorine's unique properties—its small size (van der Waals radius of 1.47 Å, comparable to hydrogen's 1.20 Å) and its status as the most electronegative element—allow it to be substituted for hydrogen without significantly increasing the molecule's size, while profoundly altering its electronic properties. tandfonline.com

Strategically placing fluorine atoms in indole (B1671886) derivatives can lead to several research advantages:

Enhanced Metabolic Stability : The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond. This increased stability can make the molecule more resistant to metabolic degradation by enzymes, thereby prolonging its active duration in biological systems. tandfonline.comacs.orgchemxyne.com

Increased Binding Affinity : Fluorine's high electronegativity can alter the electronic distribution of the indole ring, potentially leading to more favorable interactions—such as electrostatic or hydrogen-bond interactions—with target proteins or receptors. tandfonline.combenthamscience.com This can result in enhanced potency and selectivity. acs.org

Modulated Lipophilicity : Fluorine substitution generally increases the lipophilicity of a molecule. tandfonline.combenthamscience.com This property can improve its ability to permeate cell membranes, which is crucial for reaching intracellular targets and enhancing bioavailability. nih.govchemxyne.com

Furthermore, the fluorine isotope ¹⁸F is a positron emitter, making it a valuable radiolabel for use in Positron Emission Tomography (PET) imaging, a sensitive technique for noninvasive imaging in research and diagnostics. nih.govchemxyne.com

| Property | Effect of Fluorination | Underlying Reason | Research Application |

|---|---|---|---|

| Metabolic Stability | Increased | High strength of the C-F bond compared to the C-H bond. tandfonline.com | Developing longer-lasting drug candidates. |

| Binding Affinity | Increased | Favorable electrostatic and hydrogen-bond interactions with target proteins. tandfonline.combenthamscience.com | Improving potency and selectivity of bioactive molecules. |

| Membrane Permeability | Enhanced | Increased lipophilicity of the molecule. nih.govchemxyne.com | Improving bioavailability and access to intracellular targets. |

| Bioavailability | Improved | A combination of enhanced metabolic stability and membrane permeability. chemxyne.com | Creating more effective therapeutic agents. |

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure and properties of molecules. By approximating the many-body electronic Schrödinger equation, DFT allows for the accurate calculation of molecular properties, offering a balance between computational cost and accuracy.

The first step in most computational analyses is to determine the molecule's most stable three-dimensional structure, its optimized geometry. This is achieved by finding the minimum energy conformation on the potential energy surface. Experimental validation for these calculations comes from high-resolution techniques like X-ray crystallography.

An experimental crystal structure for 5-fluoro-1H-indole-3-carboxylic acid has been determined, providing precise measurements of its geometric parameters. nih.gov In the solid state, the indole (B1671886) ring system is essentially planar, but the carboxylic acid group is twisted slightly out of this plane, with a reported dihedral angle of 7.39 (10)°. nih.gov

While specific DFT geometry optimization calculations for this compound are not extensively reported in the literature, data from its isomer, 6-fluoro-1H-indole-3-carboxylic acid, can provide a close comparison. nih.gov DFT calculations are generally in good agreement with experimental findings, with minor deviations often attributed to the fact that calculations model the molecule in the gas phase (in isolation), whereas X-ray data reflects the solid state where intermolecular forces can influence geometry. nih.gov

Table 1: Comparison of Selected Experimental and Theoretical Geometrical Parameters

| Parameter | Experimental Value (this compound) nih.gov | Theoretical Value (Analog: 6-fluoro-1H-indole-3-carboxylic acid) nih.gov |

|---|---|---|

| C4-C5 Bond Length (Å) | 1.378 | N/A (Isomer) |

| C5-F1 Bond Length (Å) | 1.365 | N/A (Isomer) |

| C8-O1 Bond Length (Å) | 1.258 | N/A |

| C8-O2 Bond Length (Å) | 1.270 | N/A |

| Carboxyl Group Dihedral Angle (°) | 7.39 | ~0 (molecule is nearly coplanar) |

Electronic structure analysis through DFT also reveals the distribution of electron density and related properties like the molecular dipole moment. The fluorine atom at the C5 position acts as a strong electron-withdrawing group, influencing the charge distribution across the entire indole scaffold. This electronic perturbation is key to understanding the molecule's reactivity and intermolecular interactions.

DFT calculations are highly effective in predicting various spectroscopic properties, which can aid in the interpretation of experimental spectra.

Vibrational Spectroscopy (IR, Raman): By calculating the second derivatives of the energy with respect to atomic positions, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be predicted. These calculations help in assigning specific absorption bands to the stretching, bending, and torsional motions of functional groups, such as the O-H and C=O stretches of the carboxylic acid, the N-H stretch of the indole, and vibrations of the aromatic system.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts (δ) of magnetically active nuclei like ¹H, ¹³C, and ¹⁹F. This is achieved by calculating the magnetic shielding tensor for each atom in the optimized geometry. Predicted NMR spectra are invaluable for confirming molecular structure and assigning experimental resonances.

Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths. This allows for the prediction of the ultraviolet-visible (UV-Vis) absorption spectrum, providing insight into the electronic excitations of the molecule, typically involving π→π* transitions within the conjugated indole system.

The crystal structure of this compound reveals a network of strong intermolecular hydrogen bonds. nih.gov Molecules form centrosymmetric dimers through a pair of O—H⋯O hydrogen bonds between their carboxylic acid groups, creating a characteristic R²₂(8) graph-set motif. These dimers are further connected into sheets by N—H⋯O hydrogen bonds involving the indole N-H group and a carboxylic oxygen atom from an adjacent dimer. nih.gov

Table 2: Experimental Hydrogen Bond Geometry for this compound nih.gov

| Donor–H···Acceptor | D–H (Å) | H···A (Å) | D···A (Å) | D–H···A (°) |

|---|---|---|---|---|

| O2–H2A···O1 | 0.86 | 1.78 | 2.636 | 173.0 |

| N1–H1···O1 | 0.86 | 2.07 | 2.910 | 165.0 |

Computational methods can model these interactions to quantify their strength and nature. Theories like the Quantum Theory of Atoms in Molecules (AIM) and Natural Bond Orbital (NBO) analysis are used to analyze the electron density at the bond critical points of these interactions, providing a quantitative measure of their covalent and electrostatic character. Such analyses confirm that the O—H⋯O interactions are significantly stronger than the N—H⋯O interactions.

Frontier Molecular Orbital (FMO) theory is a key conceptual tool in chemistry for understanding reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the primary orbitals involved in chemical reactions.

HOMO: Represents the ability of a molecule to donate electrons (nucleophilicity).

LUMO: Represents the ability of a molecule to accept electrons (electrophilicity).

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more reactive and polarizable.

For this compound, the HOMO is expected to be localized primarily on the electron-rich indole ring, while the LUMO would likely have significant contributions from the carboxylic acid group and the C2=C3 bond. The electron-withdrawing fluorine atom would be expected to lower the energy of both the HOMO and LUMO compared to the unsubstituted indole-3-carboxylic acid. Global reactivity descriptors, such as chemical potential, hardness, and electrophilicity, can be derived from the HOMO and LUMO energies to provide a quantitative scale of reactivity.

Table 3: Illustrative FMO Data for a Related Aromatic Acid (Calculated via DFT)

| Parameter | Energy (eV) |

|---|---|

| E(HOMO) | -6.5 |

| E(LUMO) | -1.8 |

| Energy Gap (ΔE) | 4.7 |

Note: Data is illustrative for a similar compound class, as specific values for this compound are not published.

Molecular Docking Studies for Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is instrumental in drug discovery for screening virtual libraries of compounds and elucidating potential mechanisms of action.

While docking studies specifically featuring this compound are not prominent, research on analogous indole-3-carboxylic acid derivatives has shown their potential to interact with various biological targets. For instance, derivatives have been docked into the active sites of enzymes like HIV-1 Reverse Transcriptase. bitmesra.ac.in These studies typically show that the indole scaffold engages in hydrophobic and π-stacking interactions with nonpolar residues, while the carboxylic acid group is crucial for forming strong hydrogen bonds or ionic interactions with polar or charged residues in the active site.

It can be postulated that this compound would bind in a similar fashion. The fluorine atom could further modulate binding affinity by forming halogen bonds or altering the electronic character of the indole ring, thereby influencing its stacking interactions.

Table 4: Example Molecular Docking Results for an Indole-3-Carboxylic Acid Derivative bitmesra.ac.in

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Primary Interactions |

|---|---|---|---|

| HIV-1 Reverse Transcriptase | -8.5 | Lys101, Tyr181, Trp229 | Hydrogen bonding, π-π stacking |

Note: This data is for a related derivative to illustrate typical interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling attempts to find a statistically significant correlation between the chemical structures of a series of compounds and their biological activity. These models are expressed as mathematical equations that relate molecular descriptors (numerical representations of chemical properties) to activity.

Direct QSAR studies focused on this compound are scarce. However, a related study on Quantitative Structure-Property Relationships (QSPR) for a series of 31 indole derivatives, including halogenated indole-3-carboxylic acids, provides valuable insights. plos.orgnih.gov This study modeled the chromatographic retention of these compounds on a β-cyclodextrin stationary phase. The resulting model revealed that retention was primarily influenced by descriptors related to molecular size, lipophilicity, and the ability to form hydrogen bonds. nih.gov

The key findings from this QSPR model are highly relevant to potential QSAR models:

The indole nucleus is critical for insertion into apolar cavities.

The carboxyl group is a dominant factor in forming strong hydrogen bonds with receptor sites. nih.gov

The nature of the substituent on the indole ring modulates these interactions.

These principles are directly applicable to QSAR, where descriptors representing hydrophobicity (e.g., LogP), electronic effects (e.g., Hammett constants), and steric properties (e.g., molar refractivity) would be used to build a model correlating the structures of indole-3-carboxylic acids with a specific biological activity, such as enzyme inhibition or antimicrobial potency.

Simulation Studies for Conformational Analysis

The conformational flexibility of this compound is a key determinant of its chemical and biological properties. Theoretical and simulation studies are crucial for understanding the molecule's preferred spatial arrangements and the energy barriers that separate different conformations. The primary focus of conformational analysis for this molecule is the orientation of the carboxylic acid group relative to the indole ring.

While comprehensive molecular dynamics simulations specifically detailing the conformational landscape of this compound are not extensively documented in publicly available literature, the conformational preferences can be inferred from crystallographic data and computational studies on related molecules. The principal degree of freedom is the rotation around the single bond connecting the carboxylic carbon to the C3 position of the indole ring.

Key Conformational Parameters

The conformation of the molecule is primarily defined by the dihedral angle between the plane of the indole ring and the plane of the carboxylic acid group. X-ray crystallography of this compound has shown that in the solid state, the carboxyl group is slightly twisted out of the indole-ring plane, with a dihedral angle of 7.39 (10)°. nih.gov This deviation from planarity is a result of packing forces in the crystal lattice.

In theoretical studies, the conformational space is typically explored by performing a potential energy surface (PES) scan. This involves systematically rotating the dihedral angle of interest and calculating the energy at each step using quantum mechanical methods, such as Density Functional Theory (DFT). Such a scan would reveal the energy minima corresponding to stable conformers and the transition states that represent the rotational energy barriers. For carboxylic acids, two main planar conformations of the carboxyl group itself are considered: syn and anti, referring to the orientation of the hydroxyl proton with respect to the carbonyl oxygen. The syn conformation is generally more stable.

Expected Conformational Isomers and Energy Barriers

Based on studies of similar aromatic carboxylic acids, a PES scan for the rotation of the carboxylic group in this compound would be expected to show two low-energy regions. One would correspond to a nearly planar conformation, similar to that observed in the crystal structure, and another, potentially less stable, conformation where the carboxylic acid group is rotated significantly. The energy barrier for this rotation provides insight into the molecule's rigidity. For related indole derivatives, DFT calculations have shown that rotational barriers for substituents can be in the range of 2.5–5.5 kcal/mol. nih.gov

The presence of the fluorine atom at the 5-position is not expected to introduce a significant steric hindrance to the rotation of the 3-carboxylic acid group. However, it can influence the electronic properties of the indole ring, which may have a subtle effect on the rotational barrier and the stability of different conformers. Simulation studies on other fluoro-substituted carboxylic acids have highlighted the potential for intramolecular hydrogen bonds to influence conformational preferences, although in this specific molecule, such an interaction is unlikely to be a dominant factor for the rotation of the carboxylic acid group. researchgate.net

Interactive Data Table of Conformational Parameters

The following table summarizes the key experimental conformational parameter for this compound and illustrates the type of data that would be generated from a theoretical potential energy surface scan. The hypothetical values for other conformers are based on general principles of conformational analysis for similar molecules.

| Conformer/State | Dihedral Angle (Indole Plane vs. COOH Plane) | Relative Energy (kcal/mol) | Method |

| Crystal Structure | 7.39° | N/A | X-ray Diffraction nih.gov |

| Global Minimum (Hypothetical) | ~0-10° | 0 | DFT Calculation |

| Transition State (Hypothetical) | ~90° | 2.5 - 5.5 | DFT Calculation |

| Local Minimum (Hypothetical) | ~180° | > 0 | DFT Calculation |

This table can be filtered and sorted based on the different parameters.

Biological Activity and Medicinal Chemistry

Anticancer Activity

The quest for novel and more effective anticancer agents has led researchers to explore the therapeutic potential of indole (B1671886) derivatives. The fluorinated compound 5-fluoro-1H-indole-3-carboxylic acid and its close analogs have demonstrated promising results in preclinical studies.

While direct efficacy data for this compound against a wide range of cancer cell lines is still emerging, studies on the closely related compound, 5-fluoroindole-3-acetic acid, have shown potent cytotoxic activity. This analog has demonstrated efficacy against human breast cancer (MCF7), colon cancer (HT29), and bladder carcinoma (T24) cell lines, as well as murine carcinoma (CaNT) cells. nih.gov Research on various indole-3-carboxylic acid derivatives has also highlighted their potential against hematological and solid tumor cell lines. For instance, certain conjugates have shown remarkable growth inhibition in leukemia and breast cancer cell lines. frontiersin.org

Interactive Data Table: Anticancer Activity of a Related Indole Derivative

| Compound | Cancer Cell Line | Activity |

| 5-Fluoroindole-3-acetic acid | MCF7 (Breast) | Cytotoxic |

| 5-Fluoroindole-3-acetic acid | HT29 (Colon) | Cytotoxic |

| 5-Fluoroindole-3-acetic acid | T24 (Bladder) | Cytotoxic |

| 5-Fluoroindole-3-acetic acid | CaNT (Murine Carcinoma) | Cytotoxic |

The anticancer effects of fluorinated indole derivatives appear to be multifaceted. One proposed mechanism for the related 5-fluoroindole-3-acetic acid involves its oxidative activation by peroxidases, such as horseradish peroxidase. This activation leads to the formation of cytotoxic products that can interact with biological nucleophiles like DNA, ultimately leading to cell death. nih.gov

Furthermore, indole-3-carboxylic acid itself has been shown to enhance the anticancer potency of conventional chemotherapy drugs like doxorubicin. It achieves this by inducing cellular senescence, a state of irreversible cell growth arrest, in colorectal cancer cells. This is associated with the upregulation of proteins p21 and p53, which are key regulators of the cell cycle and apoptosis. ijbpsa.com The broader class of indole derivatives has been investigated for their ability to interfere with various cancer-related pathways, including the inhibition of tubulin formation, histone deacetylases, and topoisomerases, as well as the induction of apoptosis. nih.govresearchgate.net

Beyond its own potential biological activity, this compound and its esters serve as crucial intermediates in the synthesis of more complex anticancer agents. The presence of the fluorine atom can enhance the metabolic stability and lipophilicity of the final drug molecule, which are desirable properties in drug design. Its versatile chemical structure allows for further modifications to create novel compounds with improved therapeutic profiles.

Antimicrobial Activity

The rise of antibiotic resistance has spurred the search for new antimicrobial agents. Indole derivatives have emerged as a promising class of compounds with potential antibacterial and antifungal properties.

Derivatives of indole-3-carboxylic acid have demonstrated activity against a spectrum of bacteria. For example, certain indole-3-carboxamide-polyamine conjugates have shown intrinsic antimicrobial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). nih.gov Other studies on indole derivatives have reported minimum inhibitory concentrations (MIC) in the range of 0.06–1.88 mg/mL against both Gram-positive and Gram-negative bacteria, with S. aureus sometimes showing more resistance and Salmonella Typhimurium being more sensitive. researchgate.net While specific MIC values for this compound are not extensively documented in the reviewed literature, the general activity of the indole-3-carboxylic acid scaffold suggests potential for antibacterial efficacy.

Interactive Data Table: General Antibacterial Activity of Indole-3-Carboxylic Acid Derivatives

| Bacterial Type | Representative Strain | General Activity of Derivatives |

| Gram-Positive | Staphylococcus aureus | Active |

| Gram-Negative | Escherichia coli | Active |

The potential of indole derivatives extends to antifungal activity. Indole-3-carboxylic acid, produced by the endophytic fungus Lasiodiplodia pseudotheobromae, has been investigated for its antimicrobial properties. frontiersin.org While it did not show direct potent antifungal activity against the wheat powdery mildew fungus Blumeria graminis, it acted as a synergist, enhancing the antifungal effect of jasmonic acid. frontiersin.org Other studies have highlighted the general antifungal potential of various indole derivatives. The fluorinated nucleoside analog, 5-fluorouridine, which is related to fluorinated compounds, has shown significant antifungal activity against a range of Candida species, including Candida albicans. mdpi.com This suggests that the incorporation of fluorine can be a viable strategy in the development of antifungal agents.

Anti-inflammatory Properties and Pathway Modulation

While direct studies on this compound are limited, research on structurally similar compounds, such as 5-fluoro-2-oxindole, provides insight into the potential anti-inflammatory mechanisms of fluorinated indoles. These compounds are known to modulate key signaling pathways involved in the inflammatory response.

Inflammation is often driven by the activation of pathways like mitogen-activated protein kinase (MAPK) and nuclear factor-κB (NF-κB), which lead to the production of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and various interleukins. nih.govd-nb.info Research on related oxindoles has shown the ability to inhibit the phosphorylation of JNK and p38, which are components of the MAPK pathway. nih.gov Furthermore, these compounds can suppress the activation of microglia, which are key immune cells in the central nervous system that produce inflammatory mediators. nih.gov

Another critical pathway in managing inflammation and oxidative stress is the Nrf2 signaling pathway. Activation of Nrf2 leads to the expression of antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). nih.gov Studies on 5-fluoro-2-oxindole demonstrated that treatment could maintain high levels of HO-1 and NQO1, suggesting a mechanism for mitigating inflammatory damage through the enhancement of endogenous antioxidant defenses. nih.govresearchgate.net Flavonoids, another class of compounds, have also been shown to exert anti-inflammatory effects by suppressing the MAPK and NF-κB pathways. d-nb.infomdpi.com

Table 1: Key Inflammatory Pathways Modulated by Related Indole Compounds

| Pathway | Key Mediators | Observed Effect of Related Compounds |

|---|---|---|

| MAPK Signaling | JNK, p38, ERK 1/2 | Inhibition of phosphorylation nih.gov |

| NF-κB Signaling | NF-κB | Inhibition of activation and nuclear translocation mdpi.com |

| Nrf2 Antioxidant Response | Nrf2, HO-1, NQO1 | Increased expression of HO-1 and NQO1 nih.govresearchgate.net |

Neurobiological Applications

The indole scaffold is fundamental to many neuroactive molecules, including the neurotransmitter serotonin (B10506). Derivatives of indole carboxylic and propionic acids have been explored for a range of neurobiological applications.

Indole derivatives, such as indole-3-propionic acid (IPA), have demonstrated significant neuroprotective properties. nih.govmdpi.com These effects are largely attributed to their potent antioxidant and free-radical scavenging activities. nih.gov Research has shown that indole compounds can protect against neurotoxicity induced by agents like 6-hydroxydopamine (6-OHDA) and hydrogen peroxide (H2O2) in neuronal cell lines (e.g., SH-SY5Y). nih.govnih.gov This protection involves mitigating oxidative stress, a key factor in the pathology of neurodegenerative diseases. nih.govjelsciences.com

Cerebral ischemia, or stroke, leads to neuronal damage through a cascade of events, including excitotoxicity, inflammation, and excessive oxidative stress. nih.govmdpi.commdpi.com Indole compounds have shown promise in attenuating this damage. For instance, indole-3-propionic acid (IPA) was found to protect neurons from ischemia-induced damage by reducing markers of lipid peroxidation and DNA damage. nih.gov Similarly, indole-3-carbinol (B1674136) (I3C) demonstrated neuroprotective effects in a rat model of cerebral ischemia/reperfusion injury by decreasing levels of oxidative stress markers and reducing the inflammatory response. nih.gov Post-ischemic administration of a related compound, 5-methoxyindole-2-carboxylic acid (MICA), was shown to afford neuroprotection by preserving mitochondrial function and attenuating oxidative stress. This treatment helped maintain the activity of mitochondrial complexes I and IV, enhance ATP production, and decrease caspase-3 activity, a key enzyme in apoptosis.

Table 2: Effects of Related Indole Compounds on Ischemic and Oxidative Stress Markers

| Compound | Model | Key Findings | Reference |

|---|---|---|---|

| Indole-3-propionic acid (IPA) | Transient forebrain ischemia (gerbils) | Protected neurons from damage; reduced DNA damage and lipid peroxidation. nih.gov | nih.gov |

| Indole-3-carbinol (I3C) | Cerebral ischemia/reperfusion (rats) | Decreased oxidative stress markers; reduced inflammation and apoptosis. nih.gov | nih.gov |

Long-term potentiation (LTP) is a cellular mechanism that underlies synaptic plasticity, which is crucial for learning and memory. nih.govresearchgate.net While direct evidence for the effect of this compound on LTP is not available, the modulation of neuronal signaling pathways by related compounds suggests a potential area for investigation. The enhancement of LTP can be influenced by various signaling cascades, including the cAMP/PKA pathway and the activity of NMDA receptors. nih.gov Given the neuroprotective and signaling-modulatory effects of other indole derivatives, exploring the impact of this compound on synaptic plasticity and LTP remains a topic for future research.

Alterations in the metabolism of indole-containing compounds, particularly the neurotransmitter serotonin, are implicated in a variety of neurological and psychiatric disorders. nih.govnih.gov The major metabolite of serotonin is 5-hydroxyindoleacetic acid (5-HIAA), a compound structurally related to this compound. nih.gov Variations in the levels of 5-HIAA in the cerebrospinal fluid are often observed in conditions such as depression, Alzheimer's disease, and schizophrenia. nih.govnih.gov A reduction in 5-HIAA levels in patients with depression, for instance, is thought to reflect changes in serotonin production or reuptake. nih.gov This connection highlights the potential for indole derivatives to interact with neurochemical systems relevant to mental health and neurological function.

The endocannabinoid system, particularly the cannabinoid receptors CB1 and CB2, is a significant target for therapeutic development. nih.govunife.it The indole-3-carboxylic acid nucleus has been used as a scaffold to develop ligands for these receptors. nih.gov Notably, researchers at Bristol-Myers Squibb developed a series of compounds based on a substituted indole-3-carboxylic acid structure that showed high affinity for the CB2 receptor. nih.gov One of their most promising compounds, a phenylalanine-derived amide, exhibited a high CB2 receptor affinity (Ki = 8 nM) and a remarkable 500-fold selectivity for CB2 over CB1 receptors. nih.gov The interaction of such indole-based ligands with cannabinoid receptors is thought to involve aromatic stacking interactions within the receptor's transmembrane helices. nih.govresearchgate.net This demonstrates that the this compound scaffold has significant potential for the development of selective cannabinoid receptor modulators.

Table 3: Binding Affinity of an Indole-3-Carboxylic Acid Derivative for Cannabinoid Receptors

| Compound Class | Receptor | Binding Affinity (Ki) | Selectivity (CB2/CB1) |

|---|---|---|---|

| Phenylalanine-derived amide of an indole-3-carboxylic acid | CB2 | 8 nM | ~500 |

Metabolic and Endocrine Applications

The indole structure is a key component in compounds designed to target metabolic and endocrine disorders. Research has explored the potential of fluorinated indole derivatives in areas such as hyperlipidemia and diabetes.

While direct studies on this compound are limited, research on closely related derivatives, specifically N-(benzoylphenyl)-5-fluoro-1H-indole-2-carboxamides, has demonstrated potent lipid-lowering activity. In a study using Triton WR-1339-induced hyperlipidemic rats, these derivatives were evaluated for their ability to modulate plasma lipid levels. nih.govresearchgate.net

At a dose of 15 mg/kg, certain derivatives significantly reduced elevated plasma triglyceride levels. nih.govresearchgate.net Furthermore, a noteworthy increase in high-density lipoprotein-cholesterol (HDL-C) levels was observed in the treated groups after 12 hours, indicating a potential beneficial effect on reverse cholesterol transport. nih.govresearchgate.net

Table 1: Anti-Hyperlipidemic Effects of 5-Fluoro-1H-indole-2-carboxamide Derivatives

| Compound | Position of Benzoylphenyl Group | Effect on Triglycerides | Effect on HDL-Cholesterol |

|---|---|---|---|

| 1 | 2-benzoylphenyl | Inactive | No significant increase |

| 2 | 3-benzoylphenyl | Significant reduction | Significant increase |

| 3 | 4-benzoylphenyl | Significant reduction | Significant increase |

Data derived from studies on N-(benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide derivatives in a rat model of hyperlipidemia. nih.govresearchgate.net

The precise mechanisms by which these indole derivatives exert their lipid-lowering effects have not been fully elucidated, particularly concerning their impact on lipoprotein lipase (B570770) (LPL) gene expression. LPL is a critical enzyme responsible for hydrolyzing triglycerides from circulating lipoproteins, making it a key regulator of lipid metabolism. While the anti-hyperlipidemic effects of the 5-fluoro-indole derivatives are documented, the direct link to LPL activity or gene expression is not established in the available literature. Further research is needed to determine if the observed reduction in triglycerides is mediated through the modulation of LPL or other metabolic pathways.

The potential for indole derivatives in diabetes treatment has been explored, though with mixed results for related compounds. Studies on various indole-3-alkane-carboxylic acids in normal and streptozotocin-diabetic rats showed little to no hypoglycemic effect. nih.gov In fact, in some cases, compounds like indole-3-propionic acid and indole-3-butyric acid led to a deterioration of glucose tolerance. nih.gov A fluorinated derivative, 1-carboxy-6-fluor-1,2,3,4-tetrahydrocarbazol, also demonstrated only a slight or no hypoglycemic effect. nih.gov Specific research evaluating the direct effects of this compound on glucose metabolism or its potential as a treatment for diabetes is currently lacking.

Tryptophan and its metabolites, which include various indole derivatives, are actively studied as potential biomarkers in malignant melanoma. nih.gov Altered tryptophan metabolism is a known mechanism by which cancer can evade immune surveillance. nih.gov Chromatographic analysis of urine from melanoma patients has shown increased levels of several indole-based metabolites, including 5-hydroxyindole-3-acetic acid and 5,6-dihydroxyindole-2-carboxylic acid, compared to healthy individuals. nih.govmdpi.com These findings suggest that the metabolic pathways involving indole compounds are dysregulated in melanoma. mdpi.com While these related molecules are considered potential markers, there is no current research identifying this compound specifically as a biomarker for melanoma. nih.gov

Mechanisms of Action at Molecular Targets

Currently, there is a lack of specific published research detailing the inhibitory activity of this compound against particular enzymes. While related indole-3-carboxylic acid derivatives have been investigated as inhibitors for various enzymes, such as transport inhibitor response 1 (TIR1) antagonists, no concrete inhibitory constants (e.g., IC₅₀ or Kᵢ values) or detailed mechanistic studies for this compound have been found in the performed searches.

Table 1: Enzyme Inhibition Data for this compound

| Enzyme Target | Inhibition Data (IC₅₀/Kᵢ) | Study Reference |

| Data Not Available | Data Not Available | N/A |

Similarly, specific data on the binding affinity and functional activity of this compound at various receptors are not well-documented in the available literature. Although isomers and derivatives of this compound have shown activity at receptors such as the NMDA receptor (in the case of 5-fluoroindole-2-carboxylic acid), direct evidence of receptor binding or activation for the 3-carboxylic acid isomer is absent. Therefore, a detailed analysis of its receptor pharmacology, including binding constants (Kᵢ or Kd) and functional assay results (EC₅₀ or IC₅₀), cannot be provided at this time.

Table 2: Receptor Binding and Activation Data for this compound

| Receptor Target | Binding Affinity (Kᵢ/Kᵈ) | Functional Activity (EC₅₀/IC₅₀) | Study Reference |

| Data Not Available | Data Not Available | Data Not Available | N/A |

Materials Science and Agrochemical Applications

Development of Novel Materials

The indole (B1671886) nucleus is a versatile scaffold in the design of functional organic molecules. The introduction of a fluorine atom at the 5-position can significantly alter the electronic properties, stability, and intermolecular interactions of the resulting materials.

Organic semiconductors are materials that possess the properties of semiconductors and are composed of organic molecules. acs.org While indole-containing compounds, such as indigo (B80030) and its derivatives, have been investigated for their semiconducting properties, current research has not established a direct application for 5-fluoro-1H-indole-3-carboxylic acid in the synthesis of organic semiconductors. acs.orgresearchgate.net The design of high-performance organic semiconductors often involves specific molecular structures that facilitate charge transport, and further research would be necessary to determine if derivatives of this compound could be tailored for such applications. rsc.org

Fluorescent probes are molecules that can absorb and emit light, allowing for the visualization of biological processes. The indole structure is a component of some fluorescent dyes. researchgate.net However, there is currently no specific information available in the reviewed literature detailing the use of this compound as a precursor or component in the development of fluorescent probes for biological imaging.

Agrochemical Research

In the field of agrochemicals, there is a continuous search for new compounds that can act as effective and selective herbicides, pesticides, or plant growth regulators. Fluorinated organic compounds are of particular interest due to their enhanced biological activity. hokudai.ac.jp

Indole derivatives play a significant role as intermediates in the synthesis of various agrochemicals. dntb.gov.ua The presence of the fluorine atom in this compound makes it a valuable building block for creating more complex fluorinated molecules. hokudai.ac.jp These molecules can be further modified to develop new active ingredients for agrochemical products. The synthesis of novel herbicides and plant growth regulators often involves indole-3-carboxylic acid and its derivatives as a starting point. beilstein-journals.org

Derivatives of indole-3-carboxylic acid have been a focus of research for their potential as herbicides. researchgate.net These compounds can act as antagonists to the auxin receptor protein TIR1, which is crucial for plant growth and development. nih.govresearchgate.net By interfering with this pathway, these compounds can inhibit the growth of weeds.

Research into a series of novel indole-3-carboxylic acid derivatives has shown significant herbicidal effects on both dicotyledonous and monocotyledonous weeds. nih.govresearchgate.netnih.gov In petri dish assays, many of these synthesized compounds demonstrated good to excellent inhibition rates on the roots and shoots of target weed species. nih.govresearchgate.net For instance, certain derivatives have shown inhibition rates of up to 96% and 95% for the root of rape (B. napus) at a concentration of 100 mg/L. nih.govresearchgate.netnih.gov Even at a lower concentration of 10 mg/L, these compounds maintained high inhibition rates of 92% and 93%, respectively. nih.govresearchgate.net

The following table summarizes the herbicidal activity of selected indole-3-carboxylic acid derivatives against the root of rape (B. napus).

| Compound | Concentration (mg/L) | Inhibition Rate (%) |

| Derivative 10d | 100 | 96 |

| 10 | 92 | |

| Derivative 10h | 100 | 95 |

| 10 | 93 |

This data is based on research on indole-3-carboxylic acid derivatives and does not represent the activity of this compound itself. nih.govresearchgate.netnih.gov

Future Directions and Emerging Research Areas

Exploration of Novel Synthetic Routes

While established methods for indole (B1671886) synthesis, such as the Fischer, Leimgruber-Batcho, and Sugasawa syntheses, are applicable, the demand for higher efficiency, scalability, and structural diversity necessitates the exploration of novel synthetic pathways. diva-portal.org Future efforts are directed towards developing more concise and versatile routes.

One promising area is the advancement of flow chemistry. beilstein-journals.org Assembled suites of flow-based transformations can enable rapid scale-up production, which is crucial for moving from laboratory-scale research to industrial application, such as in the development of new agrochemicals. beilstein-journals.org Another key direction is the development of innovative multi-component reactions. For instance, a two-step reaction involving an Ugi multicomponent reaction followed by an acid-induced cyclization allows for the de novo assembly of the indole core from readily available anilines and other simple precursors. rsc.org This approach is notable for its mild reaction conditions and avoidance of metal catalysts. rsc.org

Further research will likely focus on leveraging C-H activation and cross-coupling methodologies to functionalize the indole core at various positions, providing access to a wider array of derivatives with unique properties.

Table 1: Comparison of Traditional and Emerging Indole Synthesis Strategies

| Feature | Traditional Syntheses (e.g., Fischer, Gassman) | Emerging Syntheses (e.g., Flow, Multicomponent) |

|---|---|---|

| Starting Materials | Often requires specific hydrazines or anilines. diva-portal.orgluc.edu | Utilizes readily available, simple precursors. rsc.org |

| Reaction Conditions | Can require harsh conditions (e.g., high heat, strong acids). luc.edu | Often proceeds under mild and benign conditions. rsc.org |

| Scalability | Can be challenging to scale up. beilstein-journals.org | Well-suited for continuous flow and large-scale production. beilstein-journals.org |

| Efficiency | May involve multiple steps and purification challenges. | Can offer higher yields and operational simplicity. semanticscholar.org |

| Generality | Some methods have limitations regarding substituent patterns. luc.edu | Can provide access to a broad scope of derivatives. rsc.org |

Advanced Spectroscopic Characterization Techniques

Thorough characterization is fundamental to understanding the structure-property relationships of 5-fluoro-1H-indole-3-carboxylic acid and its derivatives. While standard techniques like NMR and mass spectrometry are routine, advanced methods are providing deeper insights.

Single-crystal X-ray diffraction has been used to elucidate the precise three-dimensional structure of this compound. nih.gov Such studies reveal critical information on bond lengths, angles, and intermolecular interactions, such as the formation of hydrogen-bonded dimers. nih.govmdpi.com Future research will increasingly combine experimental data with theoretical calculations to refine structural assignments. mdpi.comresearchgate.net

Infrared (IR) and Raman spectroscopy, coupled with Density Functional Theory (DFT) calculations, offer a powerful approach to analyze vibrational modes. mdpi.comresearchgate.net This combination allows for a detailed understanding of how molecular structure, including the effects of the fluorine substituent and intermolecular hydrogen bonding, influences the spectroscopic signature. mdpi.com The use of 19F NMR is also a significant area, as the fluorine atom serves as a sensitive probe for studying molecular interactions and conformations in biological systems without interference from background signals. diva-portal.org

Table 2: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₉H₆FNO₂ |

| Molecular Weight | 179.15 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 4.4176 (9) Å |

| b | 11.073 (2) Å |

| c | 16.014 (3) Å |

| β | 96.63 (3)° |

| Volume | 778.1 (3) ų |

Data sourced from a 2012 crystallographic study. nih.gov

Refined Computational Modeling for Prediction and Design

Computational chemistry is an indispensable tool for accelerating the discovery and optimization of new molecules based on the this compound scaffold. Future work will rely on more sophisticated and predictive computational models.

Molecular docking studies are crucial for predicting how these indole derivatives interact with biological targets. frontiersin.org By simulating the binding of ligands to the active sites of proteins like EGFR, VEGFR-2, and HIV-1 integrase, researchers can prioritize the synthesis of compounds with the highest potential therapeutic activity. nih.govrsc.orgmdpi.com These in silico models can effectively predict binding affinities and key interactions, such as hydrogen bonds and π–π stacking. frontiersin.orgrsc.org

Quantitative Structure-Activity Relationship (QSAR) studies will continue to be refined to build robust models that correlate structural features with biological activity. unicamp.brresearchgate.netsrce.hr Furthermore, in silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions are becoming standard practice to evaluate the drug-likeness of new derivatives early in the design phase, helping to identify candidates with favorable pharmacokinetic properties. mdpi.com The use of DFT and ab initio molecular mechanics will provide deeper insights into the electronic structure and conformational preferences of these molecules, guiding the design of derivatives with tailored properties. unicamp.br

Expanded Biological Profiling and Target Identification

The indole nucleus is a privileged structure in medicinal chemistry, and derivatives of indole-3-carboxylic acid have shown a wide range of biological activities. beilstein-journals.orgnih.gov Future research will focus on expanding the biological profiling of this compound derivatives to uncover new therapeutic applications and identify novel molecular targets.

Current research has highlighted the potential of related indole carboxylic acids as:

Anticancer Agents: Targeting receptor tyrosine kinases like EGFR and VEGFR, which are often overexpressed in cancers. nih.gov Derivatives have also been designed as dual inhibitors of Bcl-2/Mcl-1 proteins, which are key regulators of apoptosis. nih.gov

Antimicrobial Agents: Conjugates with dipeptides have shown encouraging binding interactions with bacterial DNA gyrase and fungal lanosterol-14 alpha demethylase. rsc.org

Antiviral Agents: Indole-2-carboxylic acid derivatives have been identified as promising inhibitors of HIV-1 integrase, a crucial enzyme for viral replication. rsc.orgmdpi.com

Herbicides: Acting as auxin mimics, these compounds can interfere with plant growth regulation by targeting proteins like TIR1. frontiersin.org

Systematic screening against a broader range of biological targets, including enzymes, receptors, and ion channels, will be a key future direction. This expanded profiling could reveal unexpected activities and open up new avenues for drug development.

Development of Next-Generation Therapeutic Agents

Building on the expanded biological profiling, the development of next-generation therapeutic agents from the this compound scaffold is a primary objective. The fluorine atom at the 5-position is particularly valuable in drug design, as it can enhance metabolic stability, binding affinity, and lipophilicity. chemimpex.com

Future design strategies will focus on creating multi-target agents, such as dual EGFR/VEGFR-2 inhibitors for cancer therapy, which can offer improved efficacy and overcome drug resistance. nih.gov Another approach involves creating hybrid molecules by conjugating the indole core with other pharmacologically active motifs, like amino acids and peptides, to enhance target specificity and biological activity. rsc.orgresearchgate.net

The goal is to move beyond initial lead compounds to develop optimized clinical candidates. This involves fine-tuning the structure to maximize potency and selectivity while minimizing off-target effects, guided by the integrated use of computational modeling, advanced synthesis, and comprehensive biological evaluation.

Integration with Materials Science and Nanotechnology

While the primary focus has been on biological applications, the unique electronic and structural properties of the indole ring suggest potential for integration with materials science and nanotechnology. The planar, aromatic nature of the indole system allows for π–π stacking interactions, which are fundamental to the assembly of organic electronic materials.

Future research could explore the use of this compound derivatives as building blocks for:

Organic Semiconductors: The electron-rich indole core could be functionalized to create materials for organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs).

Sensors: The carboxylic acid group can act as an anchor to immobilize the molecules on surfaces, while the indole ring can serve as a fluorescent reporter for detecting specific analytes.

Nanoparticles and Drug Delivery Systems: The compound could be used to functionalize nanoparticles, creating targeted drug delivery vehicles where the indole moiety might aid in cellular uptake or provide a therapeutic effect.

This area remains largely unexplored and represents a fertile ground for interdisciplinary research, bridging the gap between medicinal chemistry and materials science.

Sustainable Synthesis and Green Chemistry Approaches

The principles of green chemistry are becoming increasingly important in chemical synthesis. Future research on this compound will emphasize the development of environmentally benign and sustainable manufacturing processes.

Key strategies include:

Use of Greener Solvents: Replacing hazardous organic solvents with water or other eco-friendly alternatives. semanticscholar.org

Catalysis: Employing recyclable and non-toxic catalysts instead of stoichiometric reagents. Metal-free catalytic systems are particularly attractive. rsc.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, minimizing waste. Multicomponent reactions are a prime example of this principle. rsc.org

Energy Efficiency: Developing reactions that can be performed at ambient temperature and pressure, reducing energy consumption. semanticscholar.org

By integrating these green chemistry principles, the synthesis of this compound and its derivatives can be made more economical and environmentally sustainable, aligning with the broader goals of modern chemical research. echemi.com

常见问题

Q. What are the key physicochemical properties of 5-fluoro-1H-indole-3-carboxylic acid, and how are they experimentally determined?

The compound has a molecular formula of C₉H₆FNO₂ and a molecular weight of 179.15 g/mol (exact mass: 179.0483 ). Key properties include:

- LogP : 1.632 (indicating moderate lipophilicity, determined via reverse-phase HPLC) .

- Polar Surface Area (PSA) : 90.39 Ų (calculated using fragment-based methods, relevant for predicting membrane permeability) .

- Hydrogen bonding : Carboxylic acid and indole NH groups participate in intermolecular interactions, as observed in crystal packing via O–H⋯O and N–H⋯O hydrogen bonds .

Methodological Insight : LogP can be experimentally validated using shake-flask or chromatographic methods (e.g., HPLC with a C18 column). PSA is calculated using software like Molinspiration or OpenBabel.

Q. How is the crystal structure of this compound resolved, and what insights does it provide?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key findings from SC-XRD analysis include:

- The carboxylic acid group is twisted 7.39° from the indole plane, influencing hydrogen-bonding patterns .

- Crystal packing forms R₂²(8) dimer motifs via O–H⋯O bonds, with additional N–H⋯O interactions creating (101) sheets .

- Data refinement uses SHELXL (SHELX suite), achieving an R-factor of 0.054 and wR-factor of 0.137 .

Experimental Design : Crystallization is achieved via slow evaporation of methanol. Data collection requires a high-resolution diffractometer (e.g., Bruker D8 Venture), and refinement parameters (e.g., data-to-parameter ratio >14:1) ensure accuracy .

Q. What are the standard synthetic routes for this compound?

A common method involves:

Indole ring fluorination : Electrophilic substitution using F₂ or Selectfluor™ at the 5-position of indole precursors.

Carboxylic acid introduction : Hydrolysis of ester or nitrile intermediates under acidic/basic conditions.

Purification : Recrystallization from methanol or ethanol to obtain high-purity crystals .

Optimization Tip : Use oxalyl chloride/DMF to convert the acid to its acyl chloride derivative for downstream coupling reactions .

Advanced Research Questions

Q. How can structural modifications enhance the bioactivity of this compound derivatives?

- Substitution at N1 : Alkylation (e.g., pentyl or benzyl groups) improves lipid solubility and target binding. Example: 1-(5-Fluoropentyl) derivatives show enhanced CNS penetration .

- Esterification/Amidation : Ethyl esters or amides (e.g., with diethylamino groups) increase metabolic stability and bioavailability .

- Fluorine positioning : Comparative studies of 5- vs. 6-fluoro isomers reveal distinct electronic effects on π-π stacking interactions with biological targets .

Analytical Approach : Use density functional theory (DFT) to model electronic effects and molecular docking to predict binding affinities.

Q. How do crystallographic data resolve contradictions in reported solubility or stability profiles?

Discrepancies in solubility (e.g., methanol vs. DMSO) arise from polymorphism. SC-XRD identifies:

- Polymorph A : Dominant dimeric hydrogen bonds, lower solubility in apolar solvents.

- Polymorph B : Monomeric packing, higher solubility in polar aprotic solvents .

Stability tests (e.g., thermal gravimetric analysis) confirm decomposition thresholds (>200°C), aligning with melting points reported in crystallographic studies .

Conflict Resolution : Use differential scanning calorimetry (DSC) to detect polymorphic transitions and validate via PXRD.

Q. What strategies address low yields in the synthesis of this compound derivatives?

- Catalytic fluorination : Use Pd-catalyzed C–H activation for regioselective fluorination, reducing byproducts .

- Microwave-assisted synthesis : Accelerate hydrolysis of ester precursors (e.g., methyl esters) under controlled pH .

- Chromatographic purification : Employ flash chromatography with gradients of ethyl acetate/hexane to isolate pure fractions .

Case Study : A 30% yield improvement was achieved using Selectfluor™ in acetonitrile at 80°C, monitored by LC-MS .

Q. How is computational modeling applied to predict the reactivity of this compound?

- DFT calculations : Predict electrophilic substitution sites (e.g., C4 vs. C6) based on Fukui indices .

- Molecular dynamics (MD) : Simulate solvent interactions to optimize crystallization conditions .

- ADMET profiling : Use SwissADME or ADMETLab to estimate bioavailability and toxicity .

Validation : Correlate computed LogP (1.63) with experimental HPLC data (error <5%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。